
GW311616
Descripción general
Descripción
GW-311616: es un inhibidor potente y selectivo de la elastasa de neutrófilos humanos, también conocida como alfa-1-proteinasa. Este compuesto es conocido por su alta especificidad y eficacia en la inhibición de la elastasa de neutrófilos humanos, con un valor de IC50 de 22 nanomoles. Es selectivo sobre otras proteasas de serina humanas, como la tripsina, la catepsina G y la plasmina .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de GW-311616 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción generalmente implican el uso de disolventes orgánicos, como la dimetilformamida y el diclorometano, y reactivos como el hidruro de sodio y el ácido trifluoroacético .
Métodos de Producción Industrial: La producción industrial de GW-311616 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y técnicas de purificación como la cristalización y la cromatografía para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: GW-311616 se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfonilo se puede oxidar en condiciones específicas.
Reducción: Los grupos carbonilo en el núcleo de pirrolopirrolona se pueden reducir a alcoholes.
Sustitución: El anillo de piperidina puede sufrir reacciones de sustitución nucleófila
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico en un disolvente orgánico.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Haluros de alquilo o sulfonatos en presencia de una base como el carbonato de potasio
Productos Principales:
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de derivados de piperidina sustituidos
Aplicaciones Científicas De Investigación
Pharmacological Mechanism and Inhibition of Neutrophil Elastase
Neutrophil elastase is a serine protease released by neutrophils during inflammation. Its overactivity has been implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and atherosclerosis. GW311616 functions by inhibiting NE activity, thus mitigating tissue damage associated with excessive inflammation.
Key Findings:
- Inhibition Mechanism: this compound binds to the active site of NE, preventing its interaction with substrates involved in inflammatory responses. Studies have shown that treatment with this compound significantly reduces NE-induced proliferation in cell lines, indicating its effectiveness as an NE inhibitor .
- Impact on Inflammation: In models of acute pancreatitis and lung inflammation, this compound administration resulted in decreased tissue damage and inflammatory cell infiltration .
Applications in Inflammatory Diseases
This compound has been extensively studied for its role in managing inflammatory diseases through its action on neutrophil elastase.
Case Study: Acute Pancreatitis
- In a murine model of acute pancreatitis, treatment with this compound significantly attenuated pancreatic and lung tissue damage as well as inflammatory cell infiltration . This highlights its potential as a therapeutic agent in conditions characterized by excessive neutrophil activity.
Case Study: ARDS
- Research involving a large-animal model demonstrated that this compound could effectively block the uptake of radiotracers used to visualize NE activity in lung inflammation scenarios. This suggests that it could be utilized for both diagnostic and therapeutic purposes in ARDS .
Cardiovascular Applications
Recent studies have explored the role of neutrophil elastase in cardiovascular diseases, particularly atherosclerosis.
Key Findings:
- Atherosclerosis Reduction: Pharmacological inhibition of NE with this compound in wild-type mice led to a significant reduction in high-fat diet-induced atherosclerosis. Mechanistically, it was found that NE promotes foam cell formation by degrading proteins involved in cholesterol efflux . This positions this compound as a potential therapeutic strategy for cardiovascular disease management.
Cancer Research Implications
The role of neutrophils and NE in tumor microenvironments has opened avenues for cancer research applications of this compound.
Potential Applications:
- Tumor Microenvironment: Neutrophils are known to accumulate in various tumors, contributing to tumor progression and metastasis. The use of this compound may help elucidate the role of NE in these processes and could serve as a therapeutic avenue to modulate immune responses within tumors .
Summary Table of Applications
Mecanismo De Acción
GW-311616 ejerce sus efectos al unirse al sitio activo de la elastasa de neutrófilos humanos, inhibiendo así su actividad enzimática. El compuesto forma un enlace covalente con el residuo de serina en el sitio activo, evitando la hidrólisis de los sustratos peptídicos. Esta inhibición es altamente selectiva, con efectos mínimos fuera del objetivo en otras proteasas de serina .
Comparación Con Compuestos Similares
Compuestos Similares:
Sivelestat: Otro inhibidor de la elastasa de neutrófilos con una estructura química diferente.
Elafin: Un inhibidor natural de la elastasa de neutrófilos.
AZD9668: Un inhibidor de moléculas pequeñas de la elastasa de neutrófilos
Singularidad de GW-311616: GW-311616 es único debido a su alta potencia, selectividad y biodisponibilidad oral. A diferencia de otros inhibidores, tiene una larga duración de acción y es eficaz a concentraciones nanomolares bajas. Esto lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Actividad Biológica
GW311616 hydrochloride is a potent inhibitor of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in different experimental models, and potential therapeutic applications.
This compound selectively inhibits HNE with an IC50 value of 22 nM, demonstrating significant selectivity over other serine proteases such as trypsin and chymotrypsin, which have IC50 values exceeding 100 μM and 3 μM, respectively. Its binding affinity is further characterized by a Ki value of 0.13 nM in enzyme kinetic tests, indicating a strong inhibitory effect on HNE activity .
Efficacy in Cell Models
In various cell-based assays, this compound has shown mixed effects on cell differentiation and proliferation. A study evaluating its impact on CD34+ cells revealed that while it effectively inhibited NE activity, it also had a negative effect on myeloid differentiation. Specifically, this compound decreased the proportions of CD66b+/CD14+ and CD11b+/CD15+ subsets in both volunteer and patient-derived cells .
Table 1: Inhibitory Effects of this compound on Neutrophil Elastase Activity
Compound | IC50 (nM) | Selectivity Over Other Proteases |
---|---|---|
This compound | 22 | High (e.g., >100 μM for trypsin) |
Sivelestat | 4 | Moderate |
BAY-678 | 1 | Moderate |
In Vivo Studies
In animal models, this compound has been shown to effectively inhibit intraneutrophil elastase activity. A study demonstrated dose-dependent inhibition in canine blood samples, suggesting its potential for therapeutic use in conditions characterized by excessive neutrophil activation .
Case Studies and Clinical Implications
This compound's role as an NE inhibitor has been investigated in the context of neutropenic disorders. Although it was effective at inhibiting NE proteolytic activity, its clinical utility was questioned due to limited positive effects on cell differentiation in patient-derived lines compared to other inhibitors like MK0339, which showed superior restoration of differentiation .
Table 2: Comparative Effects on CD34+ Cell Differentiation
Inhibitor | Effect on Differentiation | Mechanism of Action |
---|---|---|
This compound | Negative | Direct inhibition of NE |
MK0339 | Positive | Alternative binding site |
Sivelestat | Neutral | Competitive inhibition |
Research Findings
Recent studies have highlighted the complex role of HNE in inflammation and tissue remodeling. For instance, this compound has been implicated in modulating NETosis (neutrophil extracellular trap formation), where it was shown to influence the oxidative stress response in neutrophils .
Propiedades
IUPAC Name |
(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKNUMSTIMSHQ-URZKGLGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198062-54-3 | |
Record name | GW-311616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-311616 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.